molecular formula C12H9NO2 B1301847 4-Pyridin-4-YL-benzoic acid CAS No. 4385-76-6

4-Pyridin-4-YL-benzoic acid

Cat. No.: B1301847
CAS No.: 4385-76-6
M. Wt: 199.2 g/mol
InChI Key: DZLGZIGLHCRIMF-UHFFFAOYSA-N
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Description

4-Pyridin-4-YL-benzoic acid is a chemical compound that consists of a benzoic acid moiety substituted with a pyridine ring at the para position. This compound is known for its unique structural properties, making it a valuable intermediate in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridin-4-YL-benzoic acid typically involves the reaction of pyridine with bromomethylbenzene to form 4-bromomethylpyridine. This intermediate is then reacted with benzoic acid through a substitution reaction to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-Pyridin-4-YL-benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 4-Pyridin-3-YL-benzoic acid
  • 4-Pyridin-2-YL-benzoic acid
  • 3-Pyridin-4-YL-benzoic acid

Comparison: 4-Pyridin-4-YL-benzoic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions, such as in the design of metal-organic frameworks and enzyme inhibitors .

Properties

IUPAC Name

4-pyridin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLGZIGLHCRIMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60364079
Record name 4-PYRIDIN-4-YL-BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4385-76-6
Record name 4-(4-Pyridyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4385-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-PYRIDIN-4-YL-BENZOIC ACID
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Pyridin-4-yl)benzoic acid
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Synthesis routes and methods I

Procedure details

A mixture of ethyl 4-(4-pyridyl)benzoate (1.0 g), 1 N NaOH (8.8 ml) and ethanol (8.8 ml) was stirred at room temperature for 1 hour and diluted with water, to which was added 1 N hydrochloric acid (8.8 ml) to give the title compound as crystals (0.76 g, 86.4%).
Quantity
1 g
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8.8 mL
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8.8 mL
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8.8 mL
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Yield
86.4%

Synthesis routes and methods II

Procedure details

4-(4-Pyridyl)benzamide (0.35 g, 1.8 mmol) was suspended in ethanol (5 mL). 10% w/w aqueous sodium hydroxide solution was added and the reaction mixture refluxed for two hours then allowed to cool to room temperature. The reaction mixture was adjusted to pH 7 with concentrated sulphuric acid. A white precipitate formed which was isolated by filtration to give 4-(4-pyridyl)benzoic acid (238 mg).
Quantity
0.35 g
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reactant
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0 (± 1) mol
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0 (± 1) mol
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5 mL
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Synthesis routes and methods III

Procedure details

To a solution of 4-boronobenzoic acid (1.66 g, 10 mmol) and 4-bromopyridine (1.72 g, 11 mmol) in acetonitrile (40 mL) and water (40 mL), potassium carbonate (5.5 g, 40 mmol), Bis(triphenylphosphine)palladium(II) chloride (400 mg, 0.37 mmol) was added. The mixture was degassed and purged withed nitrogen. The mixture was stirred at 100° C. for 24 h. Then the hot suspension was filtered and concentrated to half of the original volume and washed with dichloromethane. The aquatic phase was adjusted to pH=3 with hydrochloric acid (1 M) and filtrated, washed with water. The residue was dried in vacuum to obtain 1.8 g of white solid of 4-(pyridin-4-yl)benzoic acid. Yield: 90%. LC-MS (ESI) m/z: 200 (M+1)+.
Quantity
1.66 g
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reactant
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1.72 g
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reactant
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5.5 g
Type
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40 mL
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Reaction Step One
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40 mL
Type
solvent
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400 mg
Type
catalyst
Reaction Step One
Yield
90%

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What structural features make 4-Pyridin-4-YL-benzoic acid suitable for MOF construction?

A: 44pba possesses both a carboxylic acid group and a pyridyl nitrogen, acting as coordination sites for metal ions. This ditopic nature facilitates the formation of extended network structures characteristic of MOFs [, ]. The relative positions of these groups influence the overall topology and dimensionality of the resulting framework.

Q2: What types of MOF structures have been reported using this compound?

A: 44pba has been used to create a variety of MOF architectures, ranging from 1D chains to complex 3D networks. Researchers have reported structures with diverse topologies, including dia, pcu, and hex, highlighting the versatility of this ligand [, , , ]. Some MOFs incorporating 44pba exhibit porosity and channels capable of accommodating guest molecules [, ].

Q3: Can you give examples of specific MOFs synthesized using this compound and their properties?

A3: Certainly. Here are a few examples:

  • [Co4(44pba)8]n·[(DMF)3·(EtOH)0.25·(H2O)4]n (2) and [Ni4(44pba)8]n·[(DMF)3.5·(EtOH)·(H2O)1.5]n (3): These isostructural 2D MOFs exhibit interesting thermochromic and solvatochromic properties, changing color upon dehydration or exposure to different solvents [].
  • JLNU-500 ([Co2(OH)(PBA)(AIP)]·3DMA·0.75H2O): This 3D Co-based MOF features 1D nanopore channels and demonstrates remarkable catalytic activity in activating peroxymonosulfate (PMS) for the degradation of organic dyes like Rhodamine B [].
  • Chiral Lanthanide-Organic Frameworks: Using 44pba, researchers have synthesized chiral LOFs with a 3D hydrogen-bonded hex topology through spontaneous resolution, showcasing the possibility of achieving chirality from achiral building blocks [].

Q4: How does the choice of metal ion influence the properties of this compound-based MOFs?

A: The metal ion plays a crucial role in dictating the MOF's properties. For instance, Co-based MOFs have shown promising catalytic activity in PMS activation for dye degradation [], while Ni-based MOFs have exhibited solvatochromism []. Lanthanide-based MOFs, on the other hand, have shown potential for luminescence applications [].

Q5: What are the advantages of using this compound in the context of MOF design for specific applications?

A5: Here are some advantages:

  • Versatility: 44pba's ability to form diverse framework structures with varying pore sizes and functionalities makes it suitable for various applications, including gas storage, separation, sensing, and catalysis [, , ].
  • Stability: Many reported 44pba-based MOFs show good thermal and chemical stability, making them suitable for applications under harsh conditions [].

Q6: What analytical techniques are commonly employed to characterize this compound-based MOFs?

A6: Characterization of these MOFs typically involves a combination of techniques, including:

  • Single-crystal and Powder X-ray Diffraction: These are essential for determining the crystal structure and phase purity of the MOFs [, , , , , ].
  • Thermogravimetric Analysis (TGA): TGA helps assess the thermal stability and decomposition behavior of the MOFs [, ].
  • Spectroscopic Methods: FT-IR spectroscopy provides information about the functional groups present in the MOFs, while UV-Vis spectroscopy helps investigate their optical properties and potential solvatochromism [, ].

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